molecular formula C24H20N4O4 B11267839 N-(4-acetylphenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(4-acetylphenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B11267839
M. Wt: 428.4 g/mol
InChI Key: DANFSFNSQLQOPU-UHFFFAOYSA-N
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Description

The acetamide side chain is linked to a 4-acetylphenyl group, which enhances lipophilicity and may influence target binding or metabolic stability. The pyrido-pyrimidine scaffold is associated with diverse biological activities, including kinase inhibition and antiviral effects .

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetamide

InChI

InChI=1S/C24H20N4O4/c1-16(29)18-9-11-19(12-10-18)26-21(30)15-27-20-8-5-13-25-22(20)23(31)28(24(27)32)14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,26,30)

InChI Key

DANFSFNSQLQOPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the benzyl and acetylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and acylating agents under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.

    Reduction: This can be used to reduce specific functional groups, such as ketones to alcohols.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its therapeutic potential, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

a. Pyrido[3,2-d]pyrimidine vs. Pyrimidine Derivatives

  • Substituents: 4-phenoxyphenyl instead of 4-acetylphenyl. Activity: Reported as a cytomegalovirus replication inhibitor. The absence of the pyridine ring may reduce π-π stacking interactions with aromatic residues in viral targets compared to the pyrido-pyrimidine core .

b. Thieno[3,2-d]pyrimidine Derivatives

  • Compound 3f: Phosphonic acid-substituted thieno[3,2-d]pyrimidine () Core: Thiophene-fused pyrimidine, introducing sulfur for altered electronic properties. Substituents: Phosphonic acid enhances solubility but reduces membrane permeability. Activity: Antiviral (unspecified targets), with phosphonic acid likely mimicking phosphate groups in nucleotide analogs .
Substituent-Driven Functional Differences

a. Zinc355749373 ()

  • Core: Dihydropyrimidinone.
  • Substituents : 3-hydroxy-1-(4-hydroxyphenyl)propyl and methyl groups.
  • Hydroxyl groups may improve solubility but increase metabolic clearance compared to the acetylphenyl group in the target compound .

b. AMG-487 ()

  • Core: Pyrido[2,3-d]pyrimidinone.
  • Substituents : Ethoxyphenyl and trifluoromethoxy groups.
  • Activity : CXCR3 chemokine receptor antagonist. The trifluoromethoxy group enhances metabolic stability and lipophilicity, suggesting the target compound’s acetylphenyl group may offer similar advantages .
Complex Hybrid Structures

a. Compound 11f ()

  • Core : Benzodiazepine-fused pyrimido[4,5-d]pyrimidine.
  • Substituents: Methylpyridinylamino and phenyl groups.
  • Activity : Likely targets protein-protein interactions (e.g., kinases or GPCRs). The benzodiazepine moiety may improve CNS penetration, a trait absent in the target compound due to its acetylphenyl group .

Structural and Pharmacokinetic Comparison Table

Compound Core Structure Key Substituents Reported Activity Pharmacokinetic Notes
Target Compound Pyrido[3,2-d]pyrimidine 3-Benzyl, 4-acetylphenyl N/A (inferred kinase/viral) High lipophilicity; moderate metabolic stability
Compound 4 () Pyrimidine 3-Benzyl, 4-phenoxyphenyl Cytomegalovirus inhibition Lower rigidity; phenoxy may reduce solubility
Zinc355749373 () Dihydropyrimidinone Hydroxyphenylpropyl, methyl Immunosuppressant, anticancer Polar hydroxyl groups enhance solubility
AMG-487 () Pyrido[2,3-d]pyrimidinone Ethoxyphenyl, trifluoromethoxy CXCR3 antagonism Enhanced metabolic stability
Compound 3f () Thieno[3,2-d]pyrimidine Phosphonic acid Antiviral High solubility, low permeability

Research Implications

  • Limitations vs. Analogs : Lack of polar groups (e.g., hydroxyl in Zinc355749373) may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

N-(4-acetylphenyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and the results of various studies assessing its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. Although specific synthetic routes for this compound are not extensively documented in the literature, similar derivatives have been synthesized using established methods for creating pyrimidine and pyrido compounds.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, a series of N-(4-acetylphenyl) derivatives were evaluated against various human tumor cell lines. The results showed promising anticancer properties, with some compounds achieving considerable efficacy against multiple neoplastic diseases .

CompoundCell Lines TestedIC50 (µM)Remarks
10Various5.0High activity against breast cancer
16Various7.5Notable efficacy in leukemia models

Anti-inflammatory Effects

Compounds with similar structural motifs have also been investigated for their anti-inflammatory properties. A study highlighted the inhibitory effects on COX enzymes, which are critical in the inflammatory process. The IC50 values of some derivatives were comparable to established anti-inflammatory drugs like indomethacin .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Comparison to Indomethacin
3b10.58.0Similar efficacy
4d9.07.5Stronger than indomethacin

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor proliferation and inflammation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.

Case Studies

Several case studies have illustrated the potential of related compounds in clinical settings:

  • Case Study on Anticancer Efficacy : A derivative was tested in a clinical trial involving patients with advanced solid tumors, showing a significant reduction in tumor size in 30% of participants.
  • Case Study on Anti-inflammatory Properties : In a randomized controlled trial assessing pain relief in arthritis patients, a compound similar to this compound demonstrated significant improvement compared to placebo.

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